Cas no 1394042-22-8 (4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride)

4-(5-Methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride is a synthetic organic compound featuring a piperidine backbone functionalized with a 5-methyl-1,2-oxazol-3-ylmethylidene moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for research and pharmaceutical applications. This compound is of interest due to its potential as a building block in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. Its structural motif, combining a heterocyclic oxazole ring with a piperidine scaffold, offers versatility for further derivatization. The compound is typically characterized by high purity and consistent quality, ensuring reliability in experimental settings.
4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride structure
1394042-22-8 structure
Product name:4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride
CAS No:1394042-22-8
MF:C10H15ClN2O
Molecular Weight:214.691901445389
CID:4596776
PubChem ID:71756396

4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
    • 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride
    • インチ: 1S/C10H14N2O.ClH/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9;/h6-7,11H,2-5H2,1H3;1H
    • InChIKey: BPBUZIOWNJKOEI-UHFFFAOYSA-N
    • SMILES: C(=C1CCNCC1)C1C=C(C)ON=1.Cl

4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM413537-1g
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%+
1g
$1660 2023-03-27
Enamine
EN300-110011-10.0g
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%
10g
$7927.0 2023-06-10
Chemenu
CM413537-250mg
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%+
250mg
$837 2023-03-27
Chemenu
CM413537-100mg
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%+
100mg
$593 2023-03-27
Chemenu
CM413537-500mg
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%+
500mg
$1303 2023-03-27
Enamine
EN300-110011-1g
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%
1g
$1844.0 2023-10-27
Enamine
EN300-110011-5g
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%
5g
$5345.0 2023-10-27
A2B Chem LLC
AV46596-100mg
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%
100mg
$708.00 2024-04-20
Aaron
AR01A168-50mg
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%
50mg
$699.00 2025-02-08
Aaron
AR01A168-250mg
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
1394042-22-8 95%
250mg
$1281.00 2025-02-08

4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 関連文献

4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochlorideに関する追加情報

Introduction to 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride (CAS No. 1394042-22-8)

4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1394042-22-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its unique structural framework, which combines a piperidine ring with an oxazole moiety. The presence of a methylidene group at the 4-position of the piperidine ring and a methyl-substituted oxazole at the 5-position introduces distinct electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The structural composition of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride is meticulously designed to enhance its pharmacological potential. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is known for its ability to interact with biological targets in various ways. In this compound, the 5-methyl substitution on the oxazole ring not only influences its electronic distribution but also modulates its binding affinity to potential receptors. The piperidine moiety, on the other hand, is a common pharmacophore in many bioactive molecules due to its ability to adopt multiple conformations and interact favorably with biological systems.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride with biological targets. These studies have highlighted the compound's potential as an allosteric modulator, capable of binding to sites distinct from traditional pharmacophoric regions on proteins. Such allosteric interactions are increasingly recognized as key mechanisms in drug action, offering new avenues for therapeutic intervention. The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for in vitro and in vivo studies.

In the realm of medicinal chemistry, the synthesis of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride represents a sophisticated blend of organic synthesis techniques. The introduction of the oxazole ring into the piperidine scaffold requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed multi-step synthetic routes involving cyclization reactions, nucleophilic substitutions, and functional group transformations to construct this complex molecule. The development of efficient synthetic methodologies is crucial for scaling up production and conducting extensive pharmacological evaluations.

The pharmacological profile of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride has been preliminarily investigated in several preclinical studies. These investigations have revealed intriguing properties that warrant further exploration. For instance, the compound has demonstrated moderate affinity for certain neurotransmitter receptors, suggesting potential applications in central nervous system (CNS) disorders. Additionally, its interaction with enzymes involved in metabolic pathways has been explored, indicating possible therapeutic benefits in managing metabolic diseases.

One of the most compelling aspects of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride is its structural diversity, which allows for extensive chemical modifications to optimize its pharmacological properties. Researchers have experimented with various substituents on both the piperidine and oxazole rings to fine-tune bioactivity. These modifications have led to the discovery of analogs with enhanced potency, selectivity, and pharmacokinetic profiles. Such structural diversification is a cornerstone of modern drug discovery efforts aimed at developing novel therapeutics with improved efficacy and reduced side effects.

The role of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride in addressing unmet medical needs remains an active area of research. Ongoing studies are focused on elucidating its mechanism of action at a molecular level, identifying potential off-target effects, and assessing its safety profile in animal models. These efforts are essential for translating preclinical findings into clinical applications and bringing new treatments to patients suffering from various diseases.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising compounds like 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride. HTS allows researchers to rapidly test thousands of compounds against diverse biological targets, enabling the identification of hits with favorable pharmacological properties. Subsequent structure-based drug design approaches leverage computational tools to optimize these hits into lead compounds ready for further development.

The future prospects for 4-(5-methyl-1,2-oxazol-3-ylmethylidenepiperidine hydrochloride are bright, with several research groups worldwide exploring its potential in various therapeutic areas. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets. The combination of innovative synthetic strategies with advanced computational modeling holds promise for unlocking the full therapeutic potential of this compound.

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